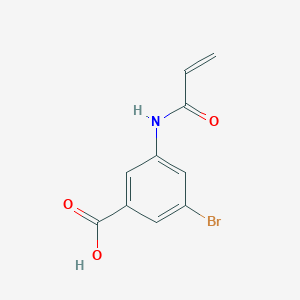![molecular formula C12H20N2O2 B6617712 tert-butyl 3-[(prop-2-yn-1-yl)amino]pyrrolidine-1-carboxylate CAS No. 1504422-31-4](/img/structure/B6617712.png)
tert-butyl 3-[(prop-2-yn-1-yl)amino]pyrrolidine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl 3-[(prop-2-yn-1-yl)amino]pyrrolidine-1-carboxylate (TBPPC) is an organic compound derived from the reaction of tert-butyl 3-amino-pyrrolidine-1-carboxylate (TAPC) and propargyl bromide. It is a white, crystalline solid with a molecular weight of 247.31 g/mol. TBPPC has many potential applications in the scientific and industrial fields, such as in the synthesis of pharmaceuticals, agrochemicals, and polymers.
Mécanisme D'action
Tert-butyl 3-[(prop-2-yn-1-yl)amino]pyrrolidine-1-carboxylate is a versatile reagent and has been used in many different types of organic reactions. It acts as an electrophile, which means that it can react with nucleophiles such as amines and alcohols, resulting in the formation of covalent bonds.
Biochemical and Physiological Effects
This compound has not been extensively studied for its biochemical and physiological effects. However, it has been used as a reagent in the synthesis of peptides and peptidomimetics, and as a catalyst for various organic reactions. As such, it is possible that this compound could have some biochemical and physiological effects, though these remain to be studied.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using tert-butyl 3-[(prop-2-yn-1-yl)amino]pyrrolidine-1-carboxylate in lab experiments is its versatility as a reagent and catalyst for various organic reactions. Additionally, it is relatively inexpensive and easy to obtain. However, there are some limitations to using this compound in lab experiments. For example, it is a volatile compound and can easily evaporate if not stored properly, and it can react with other compounds in the presence of air or moisture.
Orientations Futures
In the future, tert-butyl 3-[(prop-2-yn-1-yl)amino]pyrrolidine-1-carboxylate could be used in the synthesis of more complex organic compounds, such as peptides and peptidomimetics. Additionally, further research could be conducted to determine the biochemical and physiological effects of this compound, as well as its potential applications in the industrial and scientific fields. Finally, further research could be conducted to improve the synthesis method of this compound, as well as to develop more efficient and cost-effective methods of purification.
Méthodes De Synthèse
Tert-butyl 3-[(prop-2-yn-1-yl)amino]pyrrolidine-1-carboxylate can be synthesized from the reaction of tert-butyl 3-amino-pyrrolidine-1-carboxylate (TAPC) and propargyl bromide. The reaction is typically carried out in a solvent such as dichloromethane or toluene at a temperature of 0-5°C. The reaction is usually complete within 1-2 hours, and the product can be isolated by filtration or crystallization.
Applications De Recherche Scientifique
Tert-butyl 3-[(prop-2-yn-1-yl)amino]pyrrolidine-1-carboxylate has many potential applications in scientific research, including as a precursor for the synthesis of pharmaceuticals, agrochemicals, and polymers. It has also been used in the synthesis of novel heterocyclic compounds and as a catalyst for various organic reactions. Additionally, this compound has been used in the synthesis of peptides and peptidomimetics, and as a reagent in the synthesis of amino acids.
Propriétés
IUPAC Name |
tert-butyl 3-(prop-2-ynylamino)pyrrolidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O2/c1-5-7-13-10-6-8-14(9-10)11(15)16-12(2,3)4/h1,10,13H,6-9H2,2-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFEXKEVZPDWCGE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)NCC#C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2R)-2-({3-[({4-[(4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]phenyl}methyl)amino]phenyl}formamido)pentanedioic acid](/img/structure/B6617637.png)
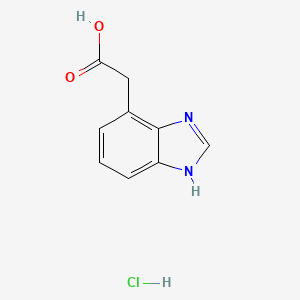
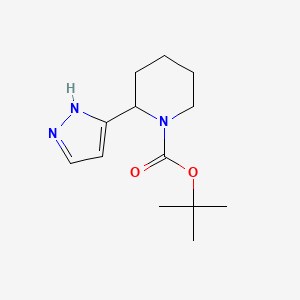
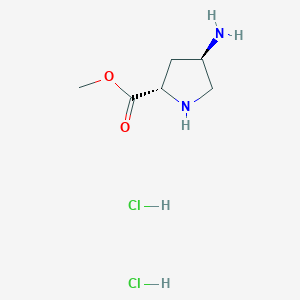
![tert-butyl N-[1-(2-aminophenyl)azetidin-3-yl]carbamate](/img/structure/B6617664.png)
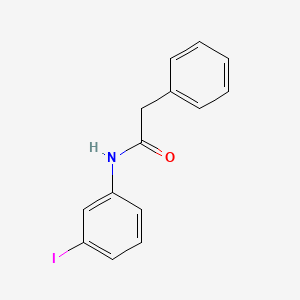
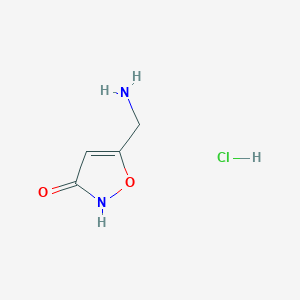
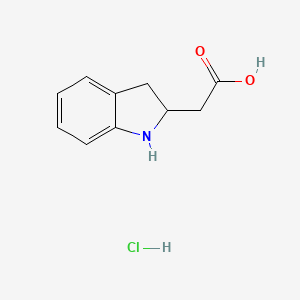


![1-[2-(bromomethyl)-1-methylcyclopropyl]-2-chloro-4-fluorobenzene, Mixture of diastereomers](/img/structure/B6617697.png)
![2-{[benzyl(methyl)amino]methyl}-2-methylpropane-1,3-diol](/img/structure/B6617716.png)
![3-fluoro-5-{1H-pyrrolo[2,3-b]pyridine-3-carbonyl}aniline](/img/structure/B6617719.png)
